molecular formula C7H5Cl2NO B195434 4-Amino-3,5-dichlorobenzaldehyde CAS No. 62909-66-4

4-Amino-3,5-dichlorobenzaldehyde

Cat. No. B195434
CAS RN: 62909-66-4
M. Wt: 190.02 g/mol
InChI Key: LDCXVGKWQBEJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H5Cl2NO . It is used as a starting reagent during the synthesis of β-aryl-β-amino acid enantiomers .


Synthesis Analysis

The synthesis of 4-Amino-3,5-dichlorobenzaldehyde involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base .


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dichlorobenzaldehyde can be analyzed using various techniques such as NMR and X-Ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-3,5-dichlorobenzaldehyde are complex and can involve multiple steps .


Physical And Chemical Properties Analysis

4-Amino-3,5-dichlorobenzaldehyde appears as a white to slightly yellow fluffy powder . More detailed physical and chemical properties can be obtained through further analysis .

Scientific Research Applications

Corrosion Inhibition Properties

4-Amino-3,5-dichlorobenzaldehyde derivatives have been extensively studied for their corrosion inhibition properties. For instance, the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), a compound closely related to 4-Amino-3,5-dichlorobenzaldehyde, has demonstrated significant corrosion inhibition efficiency on mild steel in acidic environments (Bentiss et al., 2009). Another study highlighted the effectiveness of 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors in acidic media, supporting the potential application of similar compounds in protecting metals against corrosion (Elbelghiti et al., 2016).

Synthesis of Schiff Bases and Crystal Structures

The reaction of compounds like 4-Amino-3,5-dichlorobenzaldehyde with various aldehydes under specific conditions can lead to the formation of Schiff bases, as shown in a study involving similar compounds (Tabatabaee et al., 2006). These Schiff bases have been characterized through various spectroscopic techniques, revealing detailed insights into their crystal structures and potential applications in various fields, including materials science and pharmaceuticals.

Antimicrobial Activities

Some derivatives of 4-Amino-3,5-dichlorobenzaldehyde have been explored for their antimicrobial properties. For example, a study synthesized novel isoxazole derivatives incorporating 4-methylthiobenzaldehyde, showing promising results in antimicrobial activities (JagadeeshPrasad et al., 2015). This suggests that similar compounds derived from 4-Amino-3,5-dichlorobenzaldehyde might also exhibit useful antimicrobial properties.

Bio-Catalysts and Enzyme Immobilization

Though not directly involving 4-Amino-3,5-dichlorobenzaldehyde, research on glutaraldehyde, a compound with similar functional groups, indicates potential in bio-catalyst design and enzyme immobilization. This compound has been used extensively in increasing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014). Such studies open avenues for the exploration of similar applications in compounds related to 4-Amino-3,5-dichlorobenzaldehyde.

Spectrophotometric Methods in Pharmaceutical Analysis

4-Amino-3,5-dichlorobenzaldehyde and its derivatives can also be significant in pharmaceutical analysis. For instance, spectrophotometric methods have been developed for determining amino heterocyclic donors, including compounds similar to 4-Amino-3,5-dichlorobenzaldehyde, in various pharmaceutical preparations (Al-Attas et al., 2009).

Safety And Hazards

4-Amino-3,5-dichlorobenzaldehyde is classified as harmful if swallowed and causes skin and eye irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .

properties

IUPAC Name

4-amino-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXVGKWQBEJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561114
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichlorobenzaldehyde

CAS RN

62909-66-4
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,5-dichlorobenzaldehyde
Reactant of Route 2
4-Amino-3,5-dichlorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Amino-3,5-dichlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Amino-3,5-dichlorobenzaldehyde
Reactant of Route 5
4-Amino-3,5-dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Amino-3,5-dichlorobenzaldehyde

Citations

For This Compound
6
Citations
CT Bahner, DH Brotherton, J Cline… - Journal of Medicinal …, 1970 - ACS Publications
Nil, 5, 5-Br, 37 165 166"<), aE* If, 111 X 20 0.55 50 0 5 l-(4-Dim ('lhylaiiiinobcnz\l-44 156-157* i>, rc II.. CIN 400 0.72 400 0 4 idenO-2--chloioindeiH1 1600 0.62 1600 0 5-(4-Diinet …
Number of citations: 1 pubs.acs.org
RP Williams, VJ Bauer, SR Safir - Journal of Medicinal Chemistry, 1970 - ACS Publications
Synthesis and alkylation of tetrahydrocyclopentapyrazolols Page 1 Notes Journal of Medicinal Chemistry, 1970, Vol. No. 773 Table II 4-Methylaminobenzaldehydes X Yield, H>^Ofx ch3 …
Number of citations: 10 pubs.acs.org
AA Al-Majed, NY Khalil, I Khbrani… - Profiles of drug …, 2017 - Elsevier
Clenbuterol (Broncodil and trade) is a direct-acting sympathomimetic agent with mainly beta-adrenergic activity and a selective action on β2 receptors (a β2 agonist). It has properties …
Number of citations: 16 www.sciencedirect.com
KJ Prajapati, CS Kothari - Current drug discovery technologies, 2018 - ingentaconnect.com
Background: Asthma is defined as a heterogeneous disease usually characterized by chronic airway inflammation (GINA 2016) affecting almost 334 million people worldwide (Global …
Number of citations: 4 www.ingentaconnect.com
S Korsager, RH Taaning, AT Lindhardt… - The Journal of Organic …, 2013 - ACS Publications
A protocol has been developed for conducting the palladium-catalyzed reductive carbonylation of aryl iodides and bromides using 9-methylfluorene-9-carbonyl chloride (COgen) as a …
Number of citations: 74 pubs.acs.org
JK Ruohonen - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.